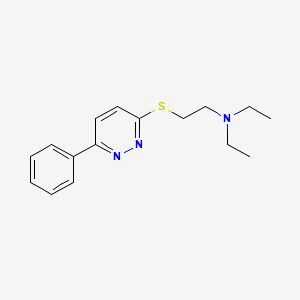

N,N-diethyl-2-(6-phenylpyridazin-3-yl)sulfanylethanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

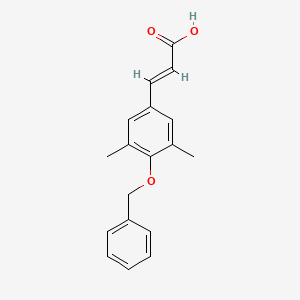

“N,N-diethyl-2-(6-phenylpyridazin-3-yl)sulfanylethanamine” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a phenyl group, which is a six-membered carbon ring . Pyridazine derivatives have been investigated extensively in the control and management of various cardiovascular diseases .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridazine ring, the phenyl group, and the sulfanyl and diethylamine groups. These groups could potentially influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the nature of its constituent groups. For example, the solubility of similar compounds in various solvents has been studied .Scientific Research Applications

Tribological Properties and Mechanism

Tribology explores the interactions between surfaces in relative motion, including friction, wear, and lubrication. In a study on tribological properties, sulfur-containing triazine derivatives, which share structural similarities with the compound , were synthesized and used as additives in water-glycol base fluids. These additives significantly improved antiwear and friction-reducing capacities, with the tribological performances mainly attributed to the differences in sulfur content and activity. This research underscores the potential of sulfur-containing compounds in enhancing the lubrication properties of base fluids, relevant for industrial applications (Wu et al., 2017).

Green Synthesis

The emphasis on environmentally friendly chemical processes has led to the development of green synthesis methods. A protocol for the one-pot synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines, which are medicinally privileged structures, was described using diethylamine as a catalyst. This process exemplifies a cost-effective, simple, and green approach to synthesizing complex molecules at ambient temperature, highlighting the importance of sustainable methodologies in pharmaceutical and chemical research (Desai et al., 2014).

Biological Activity Studies

The exploration of biological activities of heteroatomic compounds, including those based on phenylthiourea and acetophenone derivatives, reveals the physiological properties of these compounds. Research has shown that specific derivatives exhibit significant antioxidant effects and influence the functioning of biological membranes. Such studies contribute to the understanding of how these compounds interact with biological systems and their potential in drug development (Farzaliyev et al., 2020).

Mechanism of Action

properties

IUPAC Name |

N,N-diethyl-2-(6-phenylpyridazin-3-yl)sulfanylethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3S/c1-3-19(4-2)12-13-20-16-11-10-15(17-18-16)14-8-6-5-7-9-14/h5-11H,3-4,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQMANHLTJYUAAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCSC1=NN=C(C=C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-2-[(4-methylpiperidin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2726291.png)

![N-(3,5-dimethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2726299.png)

![(4-Fluorophenyl)-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]cyanamide](/img/structure/B2726304.png)

![N-[1-(5-fluoropyridin-2-yl)cyclopropyl]prop-2-enamide](/img/structure/B2726305.png)

![N-(3-fluorophenyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2726306.png)

![(1S,2S,4R,5S,6R)-5,6-Dihydroxyspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-sulfonyl fluoride](/img/structure/B2726307.png)